2,3-Dimethylaniline-d3
Description
Theoretical Underpinnings of Isotopic Labeling in Organic Chemistry
The foundation of isotopic labeling lies in the mass difference between isotopes, which, while minimally affecting a molecule's chemical properties, significantly influences its vibrational frequencies. princeton.edu This difference in vibrational energy, particularly the zero-point energy (ZPE), is the primary origin of the kinetic isotope effect. libretexts.orggoogle.com
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond-breaking or bond-forming events in the rate-determining step of a reaction. numberanalytics.comslideshare.net
Primary Kinetic Isotope Effect (pKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the slowest step of a reaction. numberanalytics.com The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. This results in a slower reaction rate for the deuterated compound, leading to a "normal" pKIE (kH/kD > 1), which can theoretically be as high as 7 or 8 for deuterium (B1214612). libretexts.orgcore.ac.uk The magnitude of the pKIE can provide valuable information about the symmetry and nature of the transition state. core.ac.uk
Secondary Kinetic Isotope Effect (sKIE): A secondary KIE arises when the isotopic substitution occurs at a position not directly involved in bond cleavage or formation in the rate-determining step. libretexts.orggoogle.com These effects are generally smaller than pKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org sKIEs are further classified based on the position of the isotope relative to the reaction center (α, β, etc.). They are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.org For instance, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium can lead to a normal sKIE. core.ac.uk
The measurement of KIEs using deuterium labeling is a powerful method for elucidating reaction mechanisms. escholarship.org By comparing the reaction rates of a parent compound and its deuterated analogue, chemists can deduce whether a specific C-H bond is broken in the rate-limiting step. princeton.edu This information is crucial for distinguishing between proposed mechanistic pathways. For example, a significant primary KIE would support a mechanism where C-H bond cleavage is rate-determining, whereas the absence of a pKIE would suggest that this step occurs after the rate-limiting step. princeton.edu Furthermore, secondary KIEs can provide subtle details about the structure and vibrational environment of the transition state. google.comacs.org This technique has been instrumental in studying a wide range of organic reactions, including those catalyzed by enzymes like cytochrome P450. scilit.comnih.gov
Principles of Primary and Secondary Kinetic Isotope Effects (KIEs)
Historical Context and Evolution of Deuterated Aromatic Amine Synthesis
The synthesis of specifically deuterated compounds has evolved significantly, driven by the increasing demand for these molecules in various scientific fields. acs.org
Early methods for deuterium incorporation often relied on harsh reaction conditions and lacked regioselectivity. For aromatic compounds, acid- or base-catalyzed hydrogen-deuterium (H/D) exchange was a common approach. However, these methods often led to a mixture of products with deuterium incorporated at multiple sites, making the synthesis of a single, specifically labeled isotopologue challenging. Deamination of aromatic amines in the presence of deuterated reagents was another technique employed to introduce deuterium at a specific position. cdnsciencepub.com A significant challenge was achieving high levels of deuterium incorporation at the desired position without scrambling or exchange at other positions.
Modern synthetic chemistry has brought forth a plethora of more sophisticated and selective methods for deuteration. snnu.edu.cn Transition-metal catalysis has emerged as a powerful tool for site-selective C-H deuteration. researchgate.net For instance, catalysts based on platinum, palladium, and more recently, earth-abundant metals like iron, have been developed for the selective H/D exchange of anilines using D2O as the deuterium source under milder conditions. nih.govacs.orgmdpi.com These methods often exhibit high regioselectivity, allowing for the targeted deuteration of specific positions on the aromatic ring, such as the ortho-positions relative to the amino group. nih.gov Other advanced strategies include the use of deuterated reagents in reductive amination processes and the development of domino reactions that allow for the selective incorporation of deuterium at α and/or β positions of the amine side chain. ulb.ac.benih.gov
Early Methodologies and Challenges in Site-Specific Deuteration
Rationale and Scope of Research on 2,3-Dimethylaniline-d3 within Contemporary Chemical Sciences
This compound, with its specific deuterium labeling, serves as a valuable tool in various areas of chemical research. The presence of the deuterium atoms can subtly alter the physicochemical properties of the molecule, which can be exploited in different applications.
The primary application of this compound is in mechanistic studies of chemical reactions involving 2,3-dimethylaniline (B142581) or similar aromatic amines. By employing this deuterated analogue, researchers can perform kinetic isotope effect studies to probe reaction mechanisms with high precision. This is particularly relevant in fields such as catalysis, where understanding the intimate details of a reaction pathway is crucial for catalyst design and optimization.
Furthermore, isotopically labeled compounds like this compound are used as internal standards in quantitative analysis by mass spectrometry. Its distinct mass allows for accurate quantification of the non-labeled analogue in complex mixtures.
Physicochemical Properties of 2,3-Dimethylaniline and its Deuterated Analog
| Property | 2,3-Dimethylaniline | This compound |
| CAS Number | 87-59-2 chemsrc.comontosight.ai | 57414-78-5 chemsrc.com |
| Molecular Formula | C₈H₁₁N chemsrc.comontosight.ai | C₈H₈D₃N scbt.com |
| Molecular Weight | 121.18 g/mol chemsrc.comontosight.ai | 124.20 g/mol scbt.comnih.gov |
| Melting Point | 2-2.5 °C chemsrc.commerckmillipore.com | Data not available |
| Boiling Point | 221-222 °C merckmillipore.com | Data not available |
| Flash Point | 96 °C merckmillipore.com | ~96 °C evitachem.com |
| Density | 0.99 g/cm³ merckmillipore.com | Data not available |
| Solubility in Water | Slightly soluble ontosight.ai | Slightly soluble (1.5 g/L) evitachem.com |
Importance of Deuterated Xylidines in Advanced Synthetic Applications
Deuterated xylidines, such as this compound, are of particular importance in advanced synthetic applications. These labeled compounds serve as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comlgcstandards.compharmaffiliates.com The presence of deuterium atoms can enhance the metabolic stability of a drug molecule by slowing down enzymatic degradation processes, a strategy that is increasingly being integrated into pharmaceutical development. researchgate.net For instance, deuterated xylidines are utilized in the preparation of labeled non-steroidal anti-inflammatory drugs. chemicalbook.comlgcstandards.compharmaffiliates.com This allows for more precise pharmacokinetic studies and can potentially lead to drugs with improved therapeutic profiles.
Contribution of Isotopic Labeling to Fundamental Understanding of Aromatic Amine Reactivity
Isotopic labeling with deuterium provides a powerful tool for elucidating the fundamental reactivity of aromatic amines. By selectively replacing hydrogen atoms with deuterium, chemists can track the movement of atoms and electrons throughout a chemical reaction. researchgate.net This is particularly useful in studying reaction mechanisms, such as electrophilic aromatic substitution and oxidation reactions, which are common for aromatic amines. The kinetic isotope effect, a change in the rate of a reaction upon isotopic substitution, can provide evidence for the rate-determining step of a reaction and the nature of the transition state. columbia.edunih.gov For example, a significant primary deuterium kinetic isotope effect is evidence that C-H bond cleavage is at least partially rate-limiting in many enzymatic reactions involving aromatic amines. nih.govnih.gov
Overview of Advanced Methodologies for Studying Deuterated Compounds
A variety of advanced analytical techniques are employed to study deuterated compounds. Mass spectrometry (MS) is a primary tool for determining the molecular weight and isotopic composition of a labeled molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique, as the deuterium nucleus has a distinct resonance frequency compared to hydrogen, allowing for the precise determination of the location of deuterium atoms within a molecule. researchgate.net Spectroscopic methods such as infrared (IR) spectroscopy can also be used to identify the presence of C-D bonds. Furthermore, advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and identifying deuterated metabolites in complex biological samples, providing insights into metabolic pathways. nih.govd-nb.infosemanticscholar.org The development of versatile isotopic labeling reagents has further enhanced the capabilities of LC-MS in metabolomic profiling. nih.gov
Physicochemical Properties of this compound
This compound, also known as 2,3-xylidine-d3, is the deuterated analogue of 2,3-dimethylaniline. pharmaffiliates.com The introduction of three deuterium atoms in place of hydrogen atoms on one of the methyl groups results in a slightly higher molecular weight compared to its non-deuterated counterpart. scbt.com
Table 1: Physicochemical Properties of 2,3-Dimethylaniline and its Deuterated Analog
| Property | 2,3-Dimethylaniline | This compound |
| Molecular Formula | C₈H₁₁N | C₈H₈D₃N |
| Molecular Weight | 121.18 g/mol | 124.20 g/mol scbt.com |
| Appearance | Colorless to pale yellow liquid ontosight.ai | Pale Yellow to Pale Orange Oil pharmaffiliates.com |
| Boiling Point | 221 - 222 °C merckmillipore.com | Not explicitly reported, but expected to be similar to the non-deuterated form. |
| Melting Point | 2.5 °C chemsrc.com | Not explicitly reported, but expected to be similar to the non-deuterated form. |
| Density | 0.99 g/cm³ at 20 °C | Not explicitly reported, but expected to be slightly higher than the non-deuterated form. |
| Flash Point | 96 °C | Approximately 96 °C evitachem.com |
| Solubility in Water | 1.5 g/L | Slightly soluble evitachem.com |
Spectroscopic Data of this compound
The spectroscopic properties of this compound are crucial for its identification and characterization. The presence of deuterium atoms leads to distinct features in its mass and NMR spectra.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (MS) | The molecular ion peak will appear at a higher m/z value (e.g., 124.20) compared to the non-deuterated compound (121.18), confirming the incorporation of three deuterium atoms. scbt.com |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show a reduction in the integration of the signal corresponding to the methyl protons, as some have been replaced by deuterium, which is not observed in ¹H NMR. The remaining proton signals of the aromatic ring and the other methyl group will be present. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon atom attached to the deuterated methyl group may exhibit a slightly different chemical shift and a change in multiplicity due to C-D coupling. researchgate.net |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-D stretching vibrations, which typically appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). |
Applications in Research and Analysis
This compound serves as a valuable tool in various research and analytical applications, primarily due to the unique properties conferred by its deuterium labeling.
Use as an Internal Standard in Analytical Chemistry
One of the most significant applications of this compound is its use as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). d-nb.infosemanticscholar.org Since its chemical and physical properties are very similar to the non-deuterated analyte (2,3-dimethylaniline), it behaves similarly during sample preparation and analysis. However, its different molecular weight allows it to be distinguished from the analyte by the mass spectrometer. This enables accurate quantification of the analyte in complex matrices by correcting for any loss of sample during extraction or variations in instrument response. nih.gov
Role in Mechanistic Studies of Chemical Reactions
The kinetic isotope effect associated with the C-D bond makes this compound a powerful probe for studying the mechanisms of chemical reactions involving the methyl group. columbia.edu By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the cleavage of a C-H bond on the methyl group is part of the rate-determining step of the reaction. This information is crucial for understanding the detailed pathways of various chemical transformations, including oxidation and radical reactions.
Application in Metabolic and Pharmacokinetic Studies
Deuterated compounds like this compound are extensively used in metabolic and pharmacokinetic studies of drugs and other xenobiotics. The deuterium label acts as a tracer, allowing scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. By analyzing biological samples (e.g., blood, urine) for the presence of the deuterated compound and its metabolites, researchers can gain valuable insights into how the body processes the parent molecule. The slower rate of metabolism often associated with deuterated compounds can also be exploited to improve the pharmacokinetic profiles of certain drugs. nih.govnih.gov
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium atoms into the 2,3-dimethylaniline scaffold. evitachem.com A common method is through the deuteration of 2,3-dimethylaniline itself. evitachem.com This can be achieved through various deuteration methodologies that have been developed for the formation of C-D bonds. researchgate.net These methods often utilize deuterium sources such as deuterium gas (D₂) or heavy water (D₂O). researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKEQGKZNKUSU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291368 | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-78-5 | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Site Specific Incorporation of Deuterium into 2,3 Dimethylaniline
Catalytic Deuteration Strategies for Aromatic Systems
Transition-metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a highly effective method for the selective deuteration of aromatic compounds. acs.org These methods often provide high levels of deuterium (B1214612) incorporation under relatively mild conditions.
Homogeneous and Heterogeneous Catalytic Approaches to Ring Deuteration
Iridium-based catalysts are particularly versatile for HIE reactions. snnu.edu.cn Homogeneous iridium complexes, such as those stabilized by N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable activity and selectivity. nih.govacs.orgresearchgate.net For instance, mesoionic carbene–iridium complexes can catalyze the ortho-selective HIE of anilines with high efficiency. acs.orgacs.orgnih.gov These reactions typically utilize deuterium gas (D₂) as the isotopic source. researchgate.net
Heterogeneous catalysis, employing nanoparticles, offers advantages in terms of catalyst stability and ease of handling. nih.govresearchgate.net Air-stable NHC-stabilized iridium nanoparticles have been successfully used for the deuteration of various anilines, showcasing their potential for broader applications. nih.govresearchgate.net
Palladium catalysts are also employed in C-H deuteration, although sometimes they show lower efficiency for certain substrates. For example, some Pd-catalyzed reactions have shown poor deuterium incorporation in N,N-disubstituted anilines. rsc.org However, non-directed palladium catalysis using heavy water (D₂O) as the deuterium source has been developed for labeling various pharmaceuticals. chemrxiv.org
Stereoselective and Regioselective Deuterium Incorporation via Catalysis
The regioselectivity of catalytic deuteration is a crucial aspect, and significant progress has been made in controlling the site of deuterium incorporation. rsc.org For anilines, iridium-catalyzed HIE reactions often exhibit a strong preference for the ortho positions relative to the amino group. acs.orgacs.orgnih.gov This selectivity is attributed to the directing effect of the amino group. Molybdenum-mediated reductive deuteration of nitroarenes using D₂O has also been shown to produce ortho- and para-deuterated anilines with high regioselectivity. rsc.org
Role of Directing Groups in Site-Selective Deuteration
Directing groups are instrumental in achieving high site-selectivity in C-H activation and deuteration reactions. acs.orgsnnu.edu.cn The amino group in anilines can act as a directing group, facilitating ortho-deuteration. acs.orgacs.org However, the efficacy of the amino group can be influenced by the presence of other functional groups. acs.org In some cases, transient directing groups are employed, where a catalytic amount of an amine additive forms an imine in situ to direct the deuteration. rsc.org For instance, 8-aminoquinoline (B160924) has been used as a directing group in palladium-catalyzed H/D exchange reactions to access ortho-deuterated aromatic acids. researchgate.net
Isotopic Exchange Reactions and Precursor-Based Deuteration Routes
Beyond metal-catalyzed reactions, direct isotopic exchange in acidic or basic media and the use of deuterated precursors represent alternative pathways for introducing deuterium.
Deuterium Exchange in Acidic and Basic Media
Deuterium exchange can be achieved using deuterated acids or bases. nih.gov Deuterated trifluoroacetic acid (CF₃COOD) serves as both a solvent and a deuterium source for the H-D exchange of aromatic amines and amides. nih.gov This method is advantageous due to the high solubility of many substrates in CF₃COOD and the ease of its removal. nih.gov For anilines, deuteration typically occurs at the ortho and para positions. nih.govnih.gov Base-catalyzed H/D exchange is also a viable method, particularly for compounds with acidic protons. nih.govlibretexts.org The use of D₂O in the presence of a base can facilitate deuterium exchange. nih.gov
Synthesis via Deuterated Precursors: Strategies and Limitations
The synthesis of deuterated compounds can also be accomplished by using deuterated building blocks. nih.gov A common strategy for introducing a deuterated methyl group is through the use of iodomethane-d₃ (CD₃I). researchgate.net This reagent can be used for the N-methylation of anilines. However, traditional N-methylation methods often face challenges in selectivity, especially for mono-N-methylation. daneshyari.com Reductive methylation using paraformaldehyde-d₂ and a reducing agent is another approach. The synthesis of 2,3-dimethylaniline-d₃ specifically could potentially involve a multi-step synthesis starting from a deuterated precursor, although this often increases the complexity and cost of the synthesis. acs.orgchemicalbook.com For example, a synthetic route could be envisioned starting from a deuterated benzene (B151609) derivative and building the aniline (B41778) functionality, or by introducing the deuterated methyl groups at a later stage.
While the use of deuterated precursors can provide high levels of specific labeling, it is often limited by the commercial availability and cost of these starting materials. nih.gov
Multi-Step Synthetic Sequences for Tailored Deuterium Labeling in Aniline Derivatives (e.g., deamination of anilines)
The site-specific introduction of deuterium into aromatic systems like 2,3-dimethylaniline (B142581) often requires multi-step synthetic sequences where functional groups are strategically employed to direct the label to a precise location. One of the most effective and historically significant methods for replacing an amino group with a hydrogen isotope is the deamination of anilines. cdnsciencepub.com This strategy is particularly valuable as the amino group can be used to facilitate other synthetic transformations on the aromatic ring before it is removed and replaced with deuterium.
The general sequence involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then subjected to a reductive deamination (or more accurately, a dediazoniation) using a deuterium source. A classic and convenient method involves the deamination of aromatic amines using deuterohypophosphorous acid (D₃PO₂) in the presence of a nitrite (B80452) source like sodium nitrite or isoamyl nitrite. cdnsciencepub.comcdnsciencepub.com This approach allows for the specific replacement of an amino group (–NH₂) with a deuterium atom (–D). For instance, aniline-2,3-d₂ was successfully synthesized using this technique, highlighting its utility for specific labeling patterns. cdnsciencepub.comcdnsciencepub.com
A hypothetical multi-step synthesis for a ring-deuterated 2,3-dimethylaniline, for example, 2,3-dimethylaniline-4-d, could be envisioned starting from a precursor like 4-nitro-2,3-dimethylaniline. The synthesis would proceed via the following steps:
Reduction: The nitro group is reduced to a primary amine, yielding 2,3-dimethyl-p-phenylenediamine.
Diazotization: The newly introduced amine at the 4-position is selectively diazotized.
Deuterodediazoniation: The resulting diazonium salt is treated with a deuterium donor, such as deuterohypophosphorous acid, to replace the diazonium group with a deuterium atom.
Modern advancements have introduced milder and more versatile protocols for this transformation. One such method involves diazotization in a mixture of water and a deuterated solvent like chloroform (B151607) (CDCl₃), which serves as the deuterium source. researchgate.netresearchgate.net Another approach utilizes pentyl nitrite in boiling tetrahydrofuran (B95107) for aprotic diazotization. researchgate.net These methods often exhibit good functional group tolerance and can proceed under mild conditions, sometimes aided by visible-light irradiation, avoiding the need for harsh reagents or catalysts. researchgate.net
The following table summarizes various approaches for the deuteration of aniline derivatives via deamination, showcasing the versatility of this synthetic strategy.
| Substrate Type | Reagents | Deuterium Source | Key Features | Ref |
| Aromatic Amines | Sodium nitrite, deuterohypophosphorous acid | D₃PO₂ | Classic method for specific replacement of -NH₂ with -D. | cdnsciencepub.comcdnsciencepub.com |
| Ring-Substituted Anilines | Sodium nitrite, water | Deuterated chloroform (CDCl₃) | One-step replacement of -NH₂ with -D; uses an organic solvent as the deuterium source. | researchgate.netresearchgate.net |
| Substituted Anilines | Acetic acid, sodium nitrite, sodium bisulfite | Not specified for deuteration, but adaptable | Uses inexpensive, "green" reagents; process occurs quickly under mild conditions. | researchgate.netresearchgate.net |
| Arenediazonium Tetrafluoroborates | Visible light irradiation | THF-d8 | Catalyst- and additive-free; mild conditions; good for a wide range of substrates. | researchgate.net |
Mechanistic Investigations of Deuterium Introduction Pathways in 2,3-Dimethylaniline-d3 Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving high levels of isotopic incorporation. The pathway for deuterium introduction varies significantly depending on the chosen methodology, such as deamination-deuteration or direct hydrogen isotope exchange.
Mechanism of Deamination-Deuteration The deamination of anilines is not a simple substitution. The mechanism for the reaction when carried out by heating a diazonium salt in ethanol (B145695) has been shown to be a free-radical process. cdnsciencepub.com In the context of deuteration using hypophosphorous acid, the reaction is initiated by the formation of an arenediazonium ion (Ar-N₂⁺) from the parent aniline. This intermediate is then reduced, leading to the expulsion of nitrogen gas (N₂) and the formation of an aryl radical (Ar•). researchgate.net
This highly reactive aryl radical subsequently abstracts a deuterium atom from the deuterium source, such as deuterohypophosphorous acid (D₃PO₂) or a deuterated solvent, to form the final deuterated arene. cdnsciencepub.comresearchgate.net The efficiency and specificity of the deuterium transfer depend on the nature of the deuterium donor and the reaction conditions.
Mechanism of Direct Hydrogen Isotope Exchange In contrast to multi-step methods involving deamination, direct hydrogen-deuterium (H/D) exchange offers a more atom-economical approach. When strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) are used, the mechanism is typically an electrophilic aromatic substitution (EAS). nih.gov For an aniline derivative, the amino group is a strong activating and ortho-, para-directing group. The deuteronium ion (D⁺) from the acid acts as the electrophile, attacking the electron-rich positions of the aromatic ring (positions 4 and 6 in 2,3-dimethylaniline). nih.gov The reaction proceeds through a classic Wheland intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov
Alternative Mechanistic Pathways Other mechanistic possibilities have also been explored. For certain deamination reactions, deuterium labeling studies have suggested the involvement of an unprecedented monosubstituted isodiazene intermediate (Ar-N=N-H). nih.gov Furthermore, kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. researchgate.net For instance, a large KIE observed in some intramolecular C-H insertion reactions suggests a hydrogen abstraction-recombination mechanism that may involve quantum-mechanical tunneling, pointing to the complexity of these transformations. oup.com Electron Paramagnetic Resonance (EPR) studies have also been used to detect radical intermediates, providing direct evidence for radical pathways in certain deuteration reactions of anilines. researchgate.net
The table below contrasts the key features of the two primary mechanistic pathways for introducing deuterium into aniline derivatives.
| Feature | Deamination-Deuteration Mechanism | Electrophilic Aromatic Substitution (EAS) Mechanism |
| Key Intermediate | Aryl radical (Ar•) | Arenium ion (Wheland intermediate) |
| Initial Step | Diazotization of the amino group to form Ar-N₂⁺ | Protonation of the acid to generate a deuteronium ion (D⁺) |
| Directing Effect | Site of deuteration is determined by the initial position of the amino group. | Deuteration occurs at positions activated by the amino group (ortho, para). |
| Typical Reagents | Nitrites (e.g., NaNO₂), deuterohypophosphorous acid (D₃PO₂). cdnsciencepub.com | Strong deuterated acids (e.g., CF₃COOD). nih.gov |
Advanced Spectroscopic Characterization and Elucidation of Deuterium Isotope Effects in 2,3 Dimethylaniline D3
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuterated Aromatic Amines
NMR spectroscopy is exceptionally sensitive to the isotopic composition of a molecule. The substitution of a proton with a deuteron (B1233211) dramatically alters NMR spectra, providing a definitive method for confirming the site of deuteration and understanding the electronic environment of the nuclei.
High-Resolution Deuterium (B1214612) NMR (²H NMR) for Positional Assessment and Isotopic Purity
Deuterium NMR (²H NMR) is a direct and unambiguous method for verifying the successful and specific incorporation of deuterium into a target molecule. magritek.com Since the deuterium nucleus has a spin I=1, it is NMR active and can be observed directly. acs.org In the case of 2,3-Dimethylaniline-d3, a ²H NMR spectrum would be used to confirm that the deuterium atoms reside on the aromatic ring as intended. The chemical shift of the deuterium signal in the ²H NMR spectrum is nearly identical to the chemical shift of the proton it replaced in the ¹H NMR spectrum, allowing for straightforward positional assignment. magritek.comhuji.ac.il
Furthermore, ²H NMR is a crucial tool for assessing isotopic purity. By integrating the signals in the ²H NMR spectrum and comparing them to the integration of residual proton signals in the ¹H NMR spectrum or to an internal standard, the degree of deuteration can be accurately quantified. acs.orgmdpi.com This is essential for ensuring the quality and reliability of the labeled compound for subsequent experiments. The technique is sensitive enough to distinguish between different deuterated species in a mixture, making it invaluable for monitoring the progress and efficiency of deuteration reactions. acs.org
Isotopic Shifts and Coupling Patterns in ¹H and ¹³C NMR Spectra Induced by Deuteration
The replacement of a proton with a deuteron induces noticeable changes in the corresponding ¹H and ¹³C NMR spectra, collectively known as deuterium isotope effects (DIEs). srce.hr These effects are transmitted through the molecular framework via bonds and space.
In ¹H NMR:
Disappearance of Signals: The most obvious effect is the disappearance of the proton signal at the site of deuteration.
Changes in Coupling: A proton adjacent to a deuterium atom will exhibit a smaller coupling constant (J-coupling) compared to the corresponding proton-proton coupling. The coupling between a proton and a deuteron (²JHD or ³JHD) is significantly smaller than the equivalent proton-proton coupling (²JHH or ³JHH) due to the smaller gyromagnetic ratio of deuterium. organicchemistrydata.orgucl.ac.uk For example, a doublet in the ¹H spectrum caused by coupling to a neighboring proton will be replaced by a 1:1:1 triplet with a much smaller splitting if that neighbor is replaced by a single deuterium. huji.ac.il
In ¹³C NMR:
Isotope Shifts (ΔC): A carbon atom directly bonded to deuterium (C-D) will resonate at a slightly upfield (lower frequency) position compared to a carbon bonded to a proton (C-H). This is known as a one-bond or α-isotope effect. scispace.com Smaller isotope shifts can also be observed on carbons two bonds away (β-effect) and even further. srce.hrresearchgate.net These shifts are typically negative, denoting an upfield shift, and their magnitude provides information about the electronic environment and bonding. scispace.com
C-D Coupling: The signal for a deuterated carbon in a proton-coupled ¹³C spectrum will appear as a multiplet due to ¹JCD coupling. This coupling is smaller than the corresponding ¹JCH coupling. huji.ac.il In a standard proton-decoupled ¹³C NMR experiment, the signal for the deuterated carbon is often broader and has a lower intensity due to the quadrupolar nature of the deuterium nucleus and the removal of the Nuclear Overhauser Effect (NOE) enhancement.
A representative table of typical isotope shifts and coupling constants is provided below.
| Effect | Description | Typical Magnitude |
|---|---|---|
| α-Isotope Shift (¹³C) | Upfield shift of C-D carbon vs. C-H carbon | -0.2 to -0.5 ppm |
| β-Isotope Shift (¹³C) | Upfield shift of C-C-D carbon vs. C-C-H carbon | -0.05 to -0.15 ppm |
| ¹JCH Coupling | One-bond coupling between ¹³C and ¹H | 125 - 160 Hz (aromatic) |
| ¹JCD Coupling | One-bond coupling between ¹³C and ²H | ~20 - 25 Hz (aromatic) |
| ³JHH Coupling | Three-bond coupling between protons (ortho) | 6 - 9 Hz |
| ³JHD Coupling | Three-bond coupling between ¹H and ²H (ortho) | ~1 - 2 Hz |
Advanced Multidimensional NMR Techniques (e.g., 2D HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules, including deuterated isotopologues. acs.orgmeasurlabs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. columbia.educore.ac.uk In the analysis of this compound, the carbon atom bonded to the deuterium would show no cross-peak in a standard ¹H-¹³C HSQC spectrum because there is no directly attached proton. columbia.edu This absence of a signal is a powerful confirmation of the deuteration site. A related technique, ¹³C-²H HSQC, can be used to directly observe the C-D correlation. acs.orgacs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.educore.ac.uk HMBC is crucial for piecing together the carbon skeleton. For this compound, protons on the methyl groups would show HMBC correlations to the deuterated aromatic carbon positions, providing definitive proof of the label's location relative to other parts of the molecule. For instance, the C4 proton would show a correlation to the deuterated C3 carbon, confirming their three-bond relationship.
These advanced techniques, used in combination, leave no ambiguity in the structural assignment of this compound, ensuring the precise location of the isotopic labels is confirmed. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) of C-D Bonds in this compound
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes significant and predictable shifts in vibrational frequencies, particularly for modes involving the movement of that atom.
Characteristic Vibrational Frequencies and Band Assignments of Deuterated Aromatic Moieties
The most prominent change in the vibrational spectrum upon deuteration of an aromatic ring is the appearance of C-D stretching and bending modes at lower frequencies than their C-H counterparts. This frequency shift can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. umd.edu Since the reduced mass of a C-D bond is greater than that of a C-H bond, its vibrational frequency is lower.
C-D Stretching (νC-D): Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The corresponding C-D stretching vibrations are shifted to a much lower, less congested region of the spectrum, generally appearing around 2250-2300 cm⁻¹. nih.govarxiv.org This clear spectral window allows for easy identification of the C-D bond.
C-D Bending (δC-D and γC-D): In-plane (δ) and out-of-plane (γ) C-H bending vibrations also shift to lower frequencies upon deuteration. For example, the strong out-of-plane C-H wagging modes in substituted benzenes found between 900-700 cm⁻¹ are replaced by C-D wagging modes at lower wavenumbers, often around 885-790 cm⁻¹. researchgate.nettum.de
The table below summarizes the expected vibrational frequency ranges for these key modes.
| Vibrational Mode | Typical Frequency Range (C-H) | Typical Frequency Range (C-D) |
|---|---|---|
| Aromatic Stretching (ν) | 3100 - 3000 cm⁻¹ | 2300 - 2250 cm⁻¹ |
| Out-of-Plane Bending (γ) | 900 - 700 cm⁻¹ | ~850 - 750 cm⁻¹ |
Theoretical Vibrational Analysis and Force Constant Calculations for Isotopic Species
To support and refine experimental band assignments, theoretical calculations are widely employed. aip.org Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the molecule and calculate its harmonic vibrational frequencies. aip.orgacs.orgresearchgate.net
The process involves:
Geometry Optimization: The lowest energy structure of this compound is calculated.
Frequency Calculation: A vibrational analysis is performed on the optimized geometry to predict the frequencies and intensities of all vibrational modes.
Scaling: Calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies. They are typically corrected using empirical scale factors to improve agreement with experimental data. acs.org
These calculations provide a complete, predicted spectrum that can be compared directly with the experimental IR and Raman spectra. nih.gov This comparison allows for confident assignment of complex vibrational bands, especially in the "fingerprint" region where many modes overlap.
Furthermore, these calculations yield the force constants for the chemical bonds. aip.orgscilit.com The force constant is a measure of the stiffness of a bond. Isotopic substitution does not change the electronic structure or the force constants of the molecule, but it does change the reduced mass. umd.edu By calculating the force field for the non-deuterated molecule and then using it to predict the spectrum of the deuterated species (by simply changing the atomic mass), a highly accurate prediction of the isotopic shifts can be made, validating the entire theoretical model and the experimental assignments. cdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the detailed analysis of isotopically labeled compounds such as this compound. Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions, offering profound insights into the isotopic purity of the sample and the intricate pathways through which the molecule fragments upon ionization. nih.govresearchgate.net This level of precision is crucial for distinguishing between different isotopologues and for understanding the influence of deuterium labeling on the molecule's gas-phase ion chemistry.
Fragmentation Mechanisms and Isotopic Retention/Loss in Ionization Pathways
The study of fragmentation mechanisms via HRMS provides critical information on the structure of a molecule and the stability of its constituent parts. When this compound is subjected to ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), it forms a molecular ion whose fragmentation pattern can be meticulously analyzed. libretexts.org The fragmentation processes are generally categorized as direct cleavages of single bonds or more complex rearrangements. libretexts.org
For 2,3-Dimethylaniline (B142581), a primary fragmentation pathway involves the alpha-cleavage, which is the loss of a methyl radical (•CH3) from the molecular ion to form a stable [M-CH3]⁺ ion. In the deuterated analogue, this compound, where one methyl group is typically labeled as -CD3, the fragmentation becomes a competitive process between the loss of a •CH3 radical and a •CD3 radical. Due to the kinetic isotope effect, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of the C-H bonds, leading to the loss of an unlabeled methyl group (•CH3), is generally favored energetically. This results in a prominent fragment ion at m/z 109, which retains the deuterium label. The alternative loss of the deuterated methyl radical (•CD3) would result in a fragment at m/z 106. The relative intensities of these two fragment ions in the mass spectrum can provide valuable information about the energetics of the fragmentation process and confirm the location of the deuterium label.
Further fragmentation can occur through the loss of hydrogen cyanide (HCN) or its deuterated counterpart (DCN) from the aniline (B41778) ring structure, leading to additional characteristic product ions. The precise masses of these fragments, as determined by HRMS, are instrumental in confirming the specific fragmentation channels. researchgate.net In some cases, rearrangement reactions, such as hydrogen/deuterium scrambling, can precede fragmentation, which would complicate the spectra but can be identified by analyzing the distribution of deuterium in the product ions. researchgate.net
Below is a table of expected primary ions and fragments for this compound under mass spectrometry analysis.
| Ion/Fragment | Description | Expected m/z (Monoisotopic) | Isotopic Label Status |
| [M]⁺ | Molecular Ion | 124.12 | Retained |
| [M-CH₃]⁺ | Loss of unlabeled methyl radical | 109.10 | Retained |
| [M-CD₃]⁺ | Loss of labeled methyl radical | 106.12 | Lost |
| [M-HCN]⁺ | Loss of hydrogen cyanide | 97.10 | Retained |
Quantitative Determination of Isotopic Enrichment and Distribution
HRMS is a powerful tool for the quantitative assessment of isotopic enrichment, providing precise measurements of the distribution of isotopologues in a sample. researchgate.netrsc.org This is essential for verifying the success of a deuteration synthesis and for ensuring the reliability of the labeled compound for its intended application, such as its use as an internal standard in quantitative mass spectrometry. rsc.org
The procedure for determining isotopic enrichment involves several key steps. almacgroup.com First, a high-resolution full-scan mass spectrum of the this compound sample is acquired. rsc.org From this spectrum, the ion signals corresponding to the unlabeled compound (d₀), all partially deuterated intermediates (d₁, d₂), and the desired fully deuterated product (d₃) are identified based on their exact masses.
The next step is to generate extracted ion chromatograms (EICs) for each of these isotopologue species. almacgroup.com The peak area for each EIC is then integrated. To accurately calculate the isotopic enrichment, the raw peak areas must be corrected for the natural abundance of other isotopes, particularly ¹³C. almacgroup.com The natural abundance of ¹³C (approximately 1.1%) means that the M+1 peak of the d₂ species will have the same nominal mass as the M peak of the d₃ species, requiring high resolution to distinguish and correct for this overlap. Isotopic distribution calculators can be used to determine the theoretical isotopic ratios based on the natural abundance of all elements present. almacgroup.comsisweb.com
The percentage of isotopic enrichment is calculated by expressing the corrected peak area of the target d₃ isotopologue as a percentage of the sum of the corrected peak areas of all isotopologues (d₀ to d₃).
An illustrative data table for the quantitative analysis of a hypothetical batch of this compound is presented below.
| Isotopologue | Molecular Formula | Theoretical m/z | Measured Peak Area (Arbitrary Units) | Corrected Peak Area | % Contribution |
| d₀ | C₈H₁₁N | 121.0891 | 15,000 | 14,800 | 1.48% |
| d₁ | C₈H₁₀DN | 122.0954 | 25,000 | 24,500 | 2.45% |
| d₂ | C₈H₉D₂N | 123.1017 | 40,000 | 39,000 | 3.90% |
| d₃ | C₈H₈D₃N | 124.1080 | 980,000 | 921,700 | 92.17% |
| Total | 1,060,000 | 1,000,000 | 100.00% |
Note: Corrected Peak Area is illustrative and represents measured area after deconvolution from natural abundance ¹³C contributions.
This rigorous quantitative analysis confirms the isotopic purity and ensures the compound's suitability for high-precision applications. rsc.org
Computational Chemistry and Quantum Mechanical Investigations of 2,3 Dimethylaniline D3
Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the molecular properties of chemical systems from first principles. For 2,3-Dimethylaniline-d3, these calculations provide a detailed picture of its geometry, conformational landscape, and electronic character. Methods like B3LYP, often paired with basis sets such as 6-31G* or larger, are commonly employed for such analyses, providing a balance between computational cost and accuracy. preprints.orgmdpi.comekb.eg
Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. ekb.eg For this compound, key structural parameters include the bond lengths and angles of the aromatic ring, the C-N bond, and the methyl groups, one of which contains deuterium (B1214612) (CD₃).
Table 1: Representative Calculated Geometric Parameters for 2,3-Dimethylaniline (B142581) This table shows typical geometric parameters that would be determined through DFT calculations for the parent compound, which are expected to be nearly identical for the d3-isotopologue.
| Parameter | Type | Predicted Value (Å or °) |
| C-N Bond Length | Length | ~1.40 Å |
| C-C (ring) Bond Length | Length | ~1.39 - 1.41 Å |
| C-CH₃ Bond Length | Length | ~1.51 Å |
| C-N-H Bond Angle | Angle | ~113° |
| C-C-N Bond Angle | Angle | ~121° |
| Amino Group Inversion Barrier | Energy | ~1-2 kcal/mol |
| Methyl Group Torsional Barrier | Energy | ~2-3 kcal/mol |
Note: These are representative values for aniline (B41778) derivatives; specific values for this compound would require dedicated DFT calculations.
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. protein-nmr.org.uk
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.gov For this compound, calculations can predict the chemical shifts for all hydrogen and carbon atoms. A key feature would be the isotope effect of the CD₃ group on the ¹³C NMR signal of the carbon atom to which it is attached. This effect typically results in a small upfield shift (to lower ppm) and the signal appearing as a multiplet due to ¹³C-¹D coupling. nih.gov
Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netyoutube.com A significant and predictable difference between 2,3-Dimethylaniline and its d3-isotopologue is the set of frequencies associated with the deuterated methyl group. The C-D stretching vibrations appear at a much lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. researchgate.net Similarly, C-D bending modes are found at lower wavenumbers than their C-H counterparts. These predictable shifts are invaluable for assigning spectral bands. researchgate.net
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Parameter | Predicted Observation |
| ¹³C NMR | Isotope Shift | Upfield shift for the carbon attached to the CD₃ group. |
| ¹³C NMR | Coupling | C-D coupling observed for the carbon of the CD₃ group. |
| Vibrational (IR/Raman) | C-H Stretch | ~2900-3000 cm⁻¹ |
| Vibrational (IR/Raman) | C-D Stretch | ~2100-2250 cm⁻¹ |
| Vibrational (IR/Raman) | C-H Bending | ~1350-1450 cm⁻¹ |
| Vibrational (IR/Raman) | C-D Bending | ~950-1050 cm⁻¹ |
Note: The frequency ranges are typical for these types of bonds and are readily calculable using DFT methods.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and electronic absorption properties. schrodinger.comnih.govfrontiersin.org
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO, LUMO, and other molecular orbitals. ekb.egnih.gov The HOMO is expected to be a π-orbital with significant electron density on the aniline ring and the nitrogen atom, characteristic of electron-rich aromatic amines. The LUMO is likely a π* anti-bonding orbital. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. frontiersin.orguq.edu.au Isotopic substitution with deuterium has a very minor effect on the electronic structure and the HOMO-LUMO gap.
Table 3: Representative Electronic Properties from DFT Calculations
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -5.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 4.0 to 5.0 eV |
Note: Values are representative for aniline derivatives and depend on the specific DFT functional and basis set used.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Exploration of Isotopic Effects on Electronic Structure and Reactivity
Isotopic substitution serves as a subtle probe into reaction mechanisms. Replacing hydrogen with deuterium alters the mass and zero-point vibrational energy (ZPVE) of the molecule, which can, in turn, affect the rates and thermodynamics of chemical reactions.
The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD. In the case of this compound, the deuterium atoms are not directly involved in bond-breaking at the nitrogen or aromatic ring, so any observed effect would be a secondary kinetic isotope effect (SKIE). cdnsciencepub.com
SKIEs arise from changes in hybridization or steric environment at the transition state of a reaction. core.ac.uk For example, in an SN2 reaction where the nitrogen atom of the aniline acts as a nucleophile, the hybridization at the methyl-group carbons does not change significantly. However, steric hindrance at the transition state could be slightly different for the CD₃ group compared to the CH₃ group. Temperature dependence studies of such KIEs can provide further insight into whether the effect is driven by changes in the enthalpy or entropy of activation. cdnsciencepub.com A KIE value greater than 1 (a "normal" KIE) indicates the reaction is faster for the hydrogen-containing compound, while a value less than 1 (an "inverse" KIE) means the deuterated compound reacts faster.
Computational chemistry allows for the detailed mapping of a reaction's potential energy surface, including the structures of reactants, products, intermediates, and, crucially, transition states. rsc.org By calculating the energies of these stationary points, a complete reaction profile can be constructed. rsc.org
For a reaction involving this compound, DFT calculations can model the transition state structure. The KIE can then be predicted computationally by analyzing the vibrational frequencies of the light (H) and heavy (D) isotopologues at both the ground state (reactant) and the transition state. The difference in zero-point vibrational energies between the two isotopic forms is the primary contributor to the KIE. Such modeling can elucidate the subtle electronic and steric factors that give rise to secondary isotope effects and provide strong evidence for a proposed reaction mechanism. cdnsciencepub.comcore.ac.uk
Deuterium Isotope Effects on Reaction Kinetics and Thermodynamics (e.g., KIEs)
Molecular Dynamics Simulations and Intermolecular Interactions of Deuterated Aniline Systems
Computational studies, particularly molecular dynamics (MD) simulations, provide profound insights into the behavior of molecules at the atomic level. For deuterated aniline systems, these simulations are crucial for understanding how isotopic substitution influences intermolecular forces, solvation, and dynamic processes. These investigations help interpret experimental data and predict material properties.
Solvation Effects and Hydrogen/Deuterium Bonding in Solution
The solvation of aniline derivatives is significantly influenced by their ability to form hydrogen bonds. solubilityofthings.com In the case of 2,3-Dimethylaniline, it is moderately soluble in water and highly soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com The presence of the amine (-NH2) group allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to van der Waals interactions. solubilityofthings.comcdnsciencepub.com
When 2,3-Dimethylaniline is deuterated at the amine group (becoming -ND2) or on the aromatic ring, the nature of these interactions, particularly hydrogen/deuterium bonding, is subtly altered. Deuterium bonds are generally considered slightly stronger and shorter than their hydrogen bond counterparts, a phenomenon that can be investigated through computational and experimental means.
Quantum mechanical calculations and mass spectrometry experiments on aniline in deuterated methanol (B129727) (CH3OD) have elucidated the hydrogen/deuterium (H/D) exchange mechanism. koreascience.kr The process is initiated by the formation of a strong hydrogen bond between the analyte's amine group and the deuterated solvent. koreascience.kr This leads to the formation of an activated complex, facilitating the transfer of a labile proton to the solvent and subsequent deuteration of the aniline molecule. koreascience.kr The efficiency of this exchange can be dependent on the energetics of the ion-molecule reaction involved. koreascience.kr
Studies on various aniline derivatives have shown that the intermolecular hydrogen bonding can be categorized into solute-solute and solute-solvent interactions. cdnsciencepub.com The strength and nature of these bonds are affected by factors such as the concentration of the solute and the properties of the solvent. For instance, in carbon tetrachloride, aniline exists in a monomer-dimer equilibrium, while in the presence of a proton-accepting solvent like dioxane, aniline-dioxane complexes are formed.
The table below summarizes the key interactions and observations related to the solvation of aniline systems.
| Interaction Type | System | Observation | Research Method |
| Hydrogen/Deuterium Exchange | Aniline in Deuterated Methanol | Exchange initiated by strong H-bond formation, leading to an activated complex. koreascience.kr | Mass Spectrometry, Quantum Mechanical Calculations koreascience.kr |
| Hydrogen Bonding | 2,3-Dimethylaniline | Moderately soluble in water, indicating hydrogen bonding capability. solubilityofthings.com | Solubility Analysis solubilityofthings.com |
| Solute-Solvent Interaction | Aniline in various solvents | The amine group can engage in various reactions, influenced by the solvent environment. solubilityofthings.com | General Chemical Analysis solubilityofthings.com |
| H/D Isotope Effects | Aniline in D2O vs. H2O | Kinetic isotope effect studies show different reaction rates, indicating changes in bonding and transition states upon deuteration. researchgate.net | Kinetic Isotope Effect (KIE) Studies researchgate.net |
Dynamic Behavior and Rotational Dynamics of this compound
The dynamic behavior of substituted anilines, including internal rotations of substituent groups, is a key area of study in computational chemistry. For this compound, where deuterium atoms are substituted on the methyl groups or the ring, these dynamics can be probed to understand potential energy surfaces and conformational flexibility.
Studies on methyl-substituted anilines reveal nearly free internal rotation of the methyl group in the excited state (S1). aip.org This indicates a low energy barrier for rotation. Molecular dynamics simulations can be employed to model these low-frequency torsional motions and calculate the frequencies of such dynamic processes. researchgate.net For instance, simulations have been used to analyze the pyramidal inversion of the nitrogen in the amino group and the rotation of the entire amino group around the C–N bond. researchgate.net
Deuterium NMR spectroscopy is a powerful experimental technique for investigating the dynamics of deuterated molecules in the solid state. A study on phenyl-ring-deuterated N,N-dimethylaniline iodide provided detailed insights into the rotational dynamics of the phenyl ring. cdnsciencepub.com The findings, summarized in the table below, demonstrate how temperature affects the motional regime of the aromatic ring.
| Temperature Range | Observed Dynamic Behavior | Spectroscopic Signature |
| > 390 K | Rapid n-site (n ≥ 3) rotation of the phenyl ring | Consistent with fast, multi-site exchange cdnsciencepub.com |
| < 390 K | Two-site, 180° flips of the phenyl ring | Characteristic spectra for two-site exchange cdnsciencepub.com |
| < 280 K | Rigid lattice limit | Motion of the phenyl ring is effectively frozen on the NMR timescale cdnsciencepub.com |
Although this study was conducted on a related N,N-dimethylaniline derivative, the principles of using deuterium NMR to probe rotational dynamics are directly applicable to this compound. cdnsciencepub.com Computational modeling of the potential energy surface for 2,3-Dimethylaniline would be expected to show distinct energy barriers for the rotation of the two non-equivalent methyl groups and the amino group, which would be influenced by deuteration. Mass-resolved excitation spectra of 2- and 3-methylaniline have shown long vibrational progressions that are attributed to the torsional motion of the side chains, further highlighting the complex dynamics of these systems. aip.org
Applications of 2,3 Dimethylaniline D3 in Mechanistic Organic Chemistry and Advanced Analytical Techniques
Deuterium (B1214612) Labeling as a Probe for Reaction Mechanism Elucidation
Isotopic labeling with deuterium is a fundamental technique used to trace the journey of atoms through a chemical reaction. wikipedia.org By replacing specific hydrogen atoms with deuterium, chemists can monitor bond-forming and bond-breaking events, providing direct evidence for proposed reaction pathways. wikipedia.orgnumberanalytics.com
Tracking Atom Rearrangements and Bond-Forming/Breaking Events
The substitution of hydrogen with deuterium in a molecule like 2,3-Dimethylaniline (B142581) allows researchers to track the fate of specific atoms during a reaction. wikipedia.orgyoutube.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. libretexts.org This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond proceeds at a different rate than the same reaction breaking a C-H bond. libretexts.orgunam.mx
By analyzing the products of a reaction involving a deuterated starting material, chemists can determine whether a particular C-H bond was broken during the rate-determining step of the reaction. princeton.edu For instance, if a reaction involving 2,3-Dimethylaniline-d3 shows a significant KIE, it provides strong evidence that a C-D bond is cleaved in the slowest step of the reaction mechanism. This information is crucial for understanding the sequence of events at the molecular level. escholarship.org
Furthermore, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between deuterated and non-deuterated products, allowing for the precise location of the deuterium atoms in the final molecules to be determined. wikipedia.org This "isotopic fingerprint" reveals how the molecular structure has been rearranged during the transformation. nih.govacs.org
Investigating Reaction Stereochemistry and Regioselectivity with Isotopic Labels
Deuterium labeling is also invaluable for studying the three-dimensional aspects of a reaction (stereochemistry) and the preferential formation of one constitutional isomer over another (regioselectivity). slideshare.net The presence of a deuterium atom can act as a stereochemical marker, helping to elucidate the spatial arrangement of atoms in the transition state and the final product.
For example, in reactions where multiple products can be formed, using a partially deuterated substrate like this compound can help identify the different regioisomers produced. nih.govacs.org The distinct isotopic distributions of the products, as analyzed by mass spectrometry, allow for their direct identification and quantification, even in complex mixtures without the need for chromatographic separation. nih.govacs.org This approach provides valuable data for building predictive models of reaction selectivity. nih.gov
The kinetic isotope effect can also influence the regioselectivity of a reaction. If a C-H bond and a C-D bond are in positions where they could both potentially react, the stronger C-D bond will react more slowly, leading to a preference for reaction at the C-H position. This selectivity can provide insights into the mechanism and can be exploited for synthetic purposes. escholarship.org
Utility as an Isotopic Internal Standard in Quantitative Chemical Analysis (Non-Biomedical/Non-Clinical)
In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, a calibrator, and a control. Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to their non-deuterated counterparts (analytes) but can be distinguished by their mass. acs.org
Method Development for Trace Analysis in Environmental or Industrial Matrices
Aromatic amines, including dimethylanilines, are recognized as significant environmental pollutants due to their widespread use in manufacturing dyes, pesticides, and other industrial products. nih.govabu.edu.ng Accurate and sensitive methods are required for their detection at trace levels in environmental samples like groundwater. abu.edu.ngd-nb.info
In a study comparing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of aniline (B41778) derivatives in groundwater, multi-deuterated aniline derivatives were used as internal standards for the LC-MS/MS method. d-nb.info While this compound was not specifically mentioned, other deuterated dimethylanilines like 2,4- and 2,6-dimethylaniline-d11 (B580314) were utilized. d-nb.info The use of such deuterated standards is crucial for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and reliability of the quantification. researchgate.net Labeled compounds for 2,3-dimethylaniline were noted as not being available for that particular study, highlighting the need for specific deuterated standards for each analyte. d-nb.info
Isotope Dilution Mass Spectrometry (IDMS) in Material Characterization
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-accuracy measurements and is considered a primary reference method for elemental and speciation analysis. researchgate.netrsc.org The principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample containing the analyte of interest (2,3-Dimethylaniline). researchgate.net
After allowing the standard and the sample to equilibrate, the altered isotopic ratio is measured using a mass spectrometer. researchgate.net Because the measurement is based on a ratio, it is less susceptible to variations in sample preparation and instrument performance, leading to highly precise and accurate results. researchgate.netrsc.org IDMS is widely used for the characterization of reference materials, which are essential for ensuring the quality and comparability of chemical measurements across different laboratories. rsc.org The use of deuterated organic molecules as internal standards in IDMS allows for the precise quantification of trace organic compounds in various materials. umsl.edu
Precursor in the Synthesis of Other Deuterated Organic Molecules and Advanced Materials
Deuterated compounds are not only used for mechanistic studies and as analytical standards but also serve as building blocks for the synthesis of more complex deuterated molecules and advanced materials. acs.orgsigmaaldrich.commerckmillipore.com this compound can be a starting material for creating other isotopically labeled compounds.
For example, deuterated anilines can be used in polymerization reactions to create polymers with specific properties. sigmaaldrich.commerckmillipore.com The presence of deuterium can subtly alter the physical properties of materials, which can be advantageous in certain applications. Furthermore, the synthesis of deuterated versions of pharmaceuticals or other biologically active molecules often relies on deuterated precursors. biomedres.us For instance, a study on the synthesis of deuterated JPH203, a selective LAT1 inhibitor, utilized d5-benzoyl chloride and d3-acetyl chloride as deuterated starting materials. biomedres.us Similarly, this compound could be chemically modified to produce a range of other deuterated aromatic compounds, expanding the toolbox of available labeled molecules for various scientific investigations. pearson.comcdnsciencepub.com
Synthesis of Deuterated Ligands for Organometallic Catalysis Research
In organometallic chemistry, the ligand framework surrounding a metal center dictates the catalyst's reactivity, selectivity, and stability. unl.pt Understanding the dynamic behavior of these ligands during a catalytic cycle is paramount for mechanism elucidation and the rational design of improved catalysts. Synthesizing ligands with isotopic labels is a key strategy for these investigations. academie-sciences.fr
This compound serves as an essential precursor for creating deuterated ligands. By incorporating this labeled aniline into a larger ligand structure (e.g., N-heterocyclic carbenes (NHCs), phosphines, or guanidinates), researchers can introduce a spectroscopic handle at a specific position. mdpi.com During a catalytic reaction, such as hydrogenation, C-H activation, or cross-coupling, the fate of the ligand can be monitored. unl.ptacademie-sciences.fr Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish the deuterium-labeled positions from the rest of the molecule, while mass spectrometry can precisely track the incorporation and movement of the labeled fragments.
This approach helps answer critical mechanistic questions, such as whether a ligand remains coordinated to the metal center, undergoes decomposition, or participates directly in bond-breaking or bond-forming steps. beilstein-journals.org The study of H/D exchange reactions, in particular, benefits from such labeled compounds, providing insight into the reversibility of C-H activation steps. academie-sciences.fr
Table 1: Application of Deuterated Ligands in Studying Organometallic Catalysis
| Catalytic Reaction Type | Mechanistic Question Addressed by Deuterated Ligand | Relevant Analytical Technique |
|---|---|---|
| Cross-Coupling | Ligand stability and potential for ligand fragmentation or exchange. | NMR Spectroscopy, Mass Spectrometry |
| C-H Activation/Functionalization | Reversibility of C-H bond cleavage; role of the ligand in proton shuttling. nsf.gov | Temperature-dependent NMR, Isotope Tracer Studies |
| Hydrogenation/Transfer Hydrogenation | Involvement of the ligand in hydrogen transfer steps; catalyst deactivation pathways. unl.pt | In-situ NMR, Kinetic Isotope Effect Studies |
| Polymerization | Stability of the catalyst-ligand complex over the course of chain growth. | Quench-and-Analyze Mass Spectrometry |
Preparation of Labeled Monomers for Polymer Science Studies
The bulk properties of a polymer are intrinsically linked to its microscopic structure and dynamics, including chain conformation, morphology in blends, and segmental motion. 2,3-Dimethylaniline is recognized as an organic building block for the synthesis of various polymeric materials through processes like condensation and addition polymerization. merckmillipore.comsigmaaldrich.commerckmillipore.com By substituting the standard monomer with this compound, scientists can prepare specifically labeled polymers.
This isotopic labeling is exceptionally valuable for a range of specialized analytical techniques used in polymer science. The key advantage is the ability to "highlight" specific components or segments of a polymer chain without significantly perturbing its chemical properties. acs.org
For instance, in Small-Angle Neutron Scattering (SANS), the large difference in scattering length between deuterium and protium (B1232500) allows for the generation of high contrast between a labeled polymer chain and a non-labeled matrix. This enables precise determination of the radius of gyration, chain conformation in amorphous or semi-crystalline states, and the thermodynamics of polymer blends. In Solid-State Deuterium NMR (²H NMR), the labeled segments act as reporters on local dynamics, providing quantitative information about chain mobility, the orientation of domains, and the behavior of polymers at interfaces over a wide range of timescales.
Table 2: Polymer Analysis Techniques Benefiting from Deuterated Monomers
| Analytical Technique | Information Gained from Deuterium Labeling | Example of Application |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Chain conformation, radius of gyration, Flory-Huggins interaction parameter (χ). | Studying the phase behavior and interfacial width in polymer blends. |
| Solid-State Deuterium NMR (²H NMR) | Segmental dynamics, chain orientation, molecular motion at interfaces. | Characterizing the glass transition and local dynamics in polymer composites. |
| Neutron Reflectometry | Polymer concentration profile and chain conformation near surfaces or interfaces. | Investigating the structure of thin polymer films and adsorbed layers. |
| Mass Spectrometry (e.g., MALDI-TOF) | Verifying monomer incorporation and studying polymerization mechanisms. | End-group analysis to elucidate initiation and termination steps. |
Development of Labeled Probes for Supramolecular Chemistry
Supramolecular chemistry focuses on the intricate systems formed by the association of two or more chemical species through non-covalent interactions, such as hydrogen bonding, ion pairing, and host-guest interactions. pageplace.de A significant challenge in this field is probing the structure and dynamics of these complex assemblies in solution. The design of molecular probes that can report on their local environment without disrupting the delicate non-covalent network is crucial.
This compound can be utilized as a foundational building block for the synthesis of such sophisticated molecular probes. By incorporating it into a larger molecule designed to act as a guest, it can be introduced into a host system, such as a calixarene, cyclodextrin, or molecular capsule. pageplace.de The deuterium label serves as a benign spectroscopic marker.
In ¹H NMR spectroscopy, which is a primary tool for studying supramolecular complexes, the spectra can become exceedingly complex and crowded due to the large number of protons in the assembly. A deuterium-labeled probe simplifies these spectra by creating "silent" regions, making the assignment and interpretation of signals from other parts of the complex more tractable. Furthermore, ²H NMR spectroscopy can be applied to directly study the labeled probe. Changes in the ²H NMR signal can provide rich, quantitative data on the probe's mobility, its orientation within the host's binding pocket, and the kinetics of binding and release—information that is often difficult to obtain using other methods.
Table 3: Use of Deuterated Probes in Supramolecular Chemistry
| Supramolecular System | Information Revealed by Deuterated Probe | Primary Analytical Method |
|---|---|---|
| Host-Guest Complexes | Binding affinity, orientation and dynamics of the guest within the host cavity. | ¹H NMR, ²H NMR, Isothermal Titration Calorimetry (ITC) |
| Self-Assembled Capsules | Rate of guest exchange, location of the guest inside the capsule. | Diffusion-Ordered NMR Spectroscopy (DOSY), ²H NMR |
| Ion-Pair Receptors | Geometry of ion binding, strength of interaction in different solvents. | ¹H and ²H NMR Titration Experiments |
| Foldamers and Molecular Machines | Conformational changes upon binding, speed of mechanical motion. | Dynamic NMR Spectroscopy (DNMR) |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,3-Dimethylaniline |
| This compound |
| Deuterium |
| Protium |
| Phosphines |
| Guanidinates |
| N-heterocyclic carbenes |
| Calixarene |
Future Perspectives and Emerging Avenues in Deuterated Aromatic Amine Research
Innovations in Green Chemistry Approaches for Deuterium (B1214612) Incorporation
The development of environmentally benign and efficient methods for deuterium incorporation into aromatic amines is a key area of ongoing research. Traditional methods often require harsh reaction conditions, expensive catalysts, and produce significant waste. scilit.com The shift towards "green chemistry" principles is driving innovation in this field.
Recent advancements have focused on metal-free and mild-condition approaches. For instance, a metal-free method utilizing deuterium oxide (D2O) and a commercially available catalyst, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4), has been developed for the selective deuteration of aryl amines under moderate conditions. scilit.com This method is compatible with a range of sensitive functional groups, offering a more sustainable alternative to traditional approaches. scilit.com Another green approach involves visible-light-induced deuteration using D2O as the deuterium source, which is a metal-free and mild method for site-specific deuteration. scielo.org.mx
Furthermore, the use of heterogeneous catalysts is being explored to simplify product purification and catalyst recycling. An atomically dispersed Fe–P pair-site catalyst has shown high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D2O under mild conditions. acs.orgbohrium.com This iron-based catalyst is a low-cost, environmentally friendly, and recyclable option. acs.org Research has also demonstrated that combining platinum and palladium on carbon (Pt/C and Pd/C) can facilitate H/D exchange in D2O at milder temperatures (80 °C) for various aniline-type compounds. nih.govmdpi.com These innovative approaches represent a significant step towards more sustainable and cost-effective synthesis of deuterated aromatic amines.
Table 1: Comparison of Green Deuteration Methods for Aromatic Amines
| Method | Catalyst | Deuterium Source | Conditions | Advantages |
| NaBArF4 Catalysis | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | D2O | Moderate | Metal-free, compatible with sensitive functional groups scilit.com |
| Visible-Light Induction | Photosensitizer | D2O | Mild, room temperature | Metal-free, site-specific scielo.org.mx |
| Fe–P Pair-Site Catalysis | Atomically dispersed Fe–P on carbon | D2O | Mild (120 °C) | Low-cost, recyclable, high efficiency acs.orgbohrium.com |
| Combined Pt/C and Pd/C | Platinum and Palladium on Carbon | D2O | Mild (80 °C) | Effective for various anilines nih.govmdpi.com |
Synergistic Integration of Advanced Spectroscopic and Computational Methodologies
The comprehensive characterization of deuterated aromatic amines relies on the powerful synergy between advanced spectroscopic techniques and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C NMR), and mass spectrometry are indispensable for confirming the position and extent of deuterium incorporation. mdpi.comresearchgate.net
Computational studies, particularly Density Functional Theory (DFT), play a crucial role in elucidating the mechanisms of deuteration reactions. bohrium.comnih.gov For example, DFT calculations have been used to understand how Fe–P pair sites activate D2O and the substrate, enabling regioselective deuteration. bohrium.com These computational models can predict reaction pathways, transition states, and help in the rational design of more efficient catalysts. nih.gov
The combination of experimental spectroscopic data with computational analysis provides a deeper understanding of the structure-property relationships in deuterated molecules. This integrated approach is essential for interpreting kinetic isotope effects (KIEs), which provide valuable insights into reaction mechanisms. vulcanchem.com The KIE, the change in reaction rate upon isotopic substitution, can be precisely measured and computationally modeled to determine the rate-determining steps of chemical reactions. scielo.org.mxvulcanchem.com
Exploration of Novel Reactivity and Catalytic Applications of Deuterated Aniline (B41778) Derivatives
Deuterated aniline derivatives, including 2,3-Dimethylaniline-d3, are not only subjects of synthesis but are also being explored for their own novel reactivity and potential as catalysts or ligands in catalysis. The altered bond strength of C-D versus C-H bonds can influence the reactivity and selectivity of reactions involving these molecules. unam.mx
Recent research has shown that deuterated compounds can participate in unique chemical transformations. For example, iridium complexes have been used for ortho-C(sp²)–H deuteration of various arenes. snnu.edu.cn The development of catalysts for hydrogen isotope exchange (HIE) reactions is a burgeoning field, with applications in creating specifically labeled molecules for mechanistic studies. acs.org
The catalytic activity of systems containing deuterated ligands is an area of growing interest. While research specifically on the catalytic applications of this compound is not yet widespread, the principles derived from studies on other deuterated amines suggest potential. The electronic and steric properties of the aniline derivative, subtly modified by deuteration, could influence the outcome of catalytic cycles. For instance, deuterated N-heterocyclic carbene (NHC) ligands have been employed in iridium-catalyzed HIE reactions. acs.org
Potential for this compound in Advanced Materials Design and Chemical Engineering (Non-Biological)
The unique physicochemical properties of deuterated compounds make them attractive for applications in advanced materials science and chemical engineering, beyond the biological realm. The substitution of hydrogen with deuterium can enhance the stability and performance of materials. resolvemass.ca
In the field of polymer science, deuteration is a powerful tool. Deuterated polymers exhibit altered thermal stability and distinct spectroscopic signatures, which are valuable for materials characterization. resolvemass.ca For instance, the replacement of hydrogen with deuterium in organic light-emitting diodes (OLEDs) can increase their stability and efficiency. nih.gov The stronger C-D bond is less susceptible to vibrational degradation, leading to longer device lifetimes. unam.mx Given that 2,3-dimethylaniline (B142581) is a building block for dyes and polymers, this compound could be used to synthesize deuterated polymers with enhanced properties. merckmillipore.com
Deuterated materials are also crucial for neutron scattering techniques, which are used to investigate the structure and dynamics of polymers and other soft matter. acs.orgresearchgate.net The significant difference in neutron scattering length between protium (B1232500) and deuterium allows for contrast matching, enabling detailed structural analysis that is not possible with other techniques. acs.org this compound could serve as a monomer for creating specifically labeled polymers for such studies, providing valuable insights into polymer morphology and behavior. The synthesis of deuterated sulfurated polymers has also been shown to engineer infrared transparency, opening up applications in IR optics. acs.org
Q & A
Basic: What analytical techniques are recommended for quantifying 2,3-Dimethylaniline-d3 in complex biological matrices?
Methodological Answer:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are validated for quantifying deuterated aromatic amines in biological samples. For GC, use a capillary column (e.g., DB-5MS) with mass spectrometry (MS) detection to distinguish this compound from non-deuterated analogs via mass shifts (e.g., m/z +3 for -CD₃ groups). HPLC with UV-Vis or fluorescence detection is suitable for polar matrices, but deuterated compounds may exhibit slight retention time shifts compared to non-deuterated forms . Calibration with isotopically labeled internal standards (e.g., 2,6-Dimethylaniline-d6) minimizes matrix effects .
Basic: How should researchers handle and store this compound to maintain isotopic integrity?
Methodological Answer:
Store this compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent isotopic exchange and degradation. Deuterated amines are hygroscopic; use desiccants in storage environments. For handling, employ gloves compatible with aromatic amines (e.g., nitrile) and work in a fume hood to avoid atmospheric contamination. Periodic NMR analysis (e.g., ²H-NMR) is recommended to verify isotopic purity (>98% deuteration) during long-term storage .
Basic: What synthetic routes are validated for preparing this compound?
Methodological Answer:
Deuterated aromatic amines are typically synthesized via catalytic hydrogen-deuterium exchange or by using deuterated precursors. For this compound, a common method involves reacting 2,3-dimethylnitrobenzene with deuterium gas (D₂) over a palladium catalyst under high pressure, followed by reduction to the amine. Alternatively, deuteration of the methyl groups can be achieved via repeated exchange with D₂O in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via fractional distillation or preparative HPLC ensures removal of non-deuterated byproducts .
Advanced: How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?
Methodological Answer:
Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). In oxidative coupling reactions, this compound may exhibit reduced reaction rates (KIE >1) in steps involving C-H bond cleavage, such as during enzymatic or metal-catalyzed oxidation. To assess KIEs, conduct parallel experiments with non-deuterated and deuterated analogs under identical conditions, monitoring reaction progress via GC-MS or UV kinetics. For example, in cytochrome P450-mediated metabolism, deuteration can reduce metabolic turnover by 2–3 fold .
Advanced: What strategies resolve discrepancies in NMR spectral data for deuterated dimethylaniline derivatives?
Methodological Answer:
Deuterium incorporation can cause unexpected splitting patterns or signal broadening in ¹H-NMR due to residual protons or isotopic impurities. For this compound, use ²H-decoupled ¹H-NMR to suppress splitting from adjacent deuterium atoms. If signals overlap with non-deuterated impurities, employ heteronuclear single quantum coherence (HSQC) or diffusion-ordered spectroscopy (DOSY) to isolate the deuterated species. Quantify deuteration levels via ²H-NMR or isotope-ratio mass spectrometry (IRMS) .
Advanced: How does isotopic purity impact trace analysis of this compound in environmental samples?
Methodological Answer:
Isotopic impurities (e.g., residual protons in CD₃ groups) can lead to false positives in trace analysis. For environmental applications (e.g., tracking pollutant degradation), ensure isotopic purity ≥98% to avoid interference from naturally occurring ²H in unlabeled matrices. Use high-resolution MS (HRMS) to distinguish this compound (exact mass: 124.143 Da) from isobaric contaminants. Cross-validate results with stable isotope probing (SIP) or tandem MS (MS/MS) for confirmatory fragmentation patterns .
Advanced: What protocols ensure reproducibility in synthesizing this compound for mechanistic studies?
Methodological Answer:
Reproducibility requires strict control of deuteration conditions. Document reaction parameters (e.g., D₂ pressure, catalyst loading, temperature) and validate deuteration efficiency at each step via FT-IR (C-D stretching ~2100 cm⁻¹) or LC-MS. For multi-step syntheses, use deuterated solvents (e.g., DMSO-d₆) to prevent back-exchange. Publish detailed synthetic protocols in open-access repositories (e.g., protocols.io ) to enable cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
